7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline
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Overview
Description
7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a thiochromenoquinoline core and a benzylpiperazine moiety, contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .
Scientific Research Applications
7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to their death. In cancer cells, it might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxides: Studied for their antimicrobial properties.
Dihydroquinolines: Investigated for their potential therapeutic applications
Uniqueness
What sets 7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline apart is its unique combination of a thiochromenoquinoline core and a benzylpiperazine moiety, which imparts distinctive chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-2-methyl-6H-thiochromeno[3,4-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3S/c1-20-11-12-26-23(17-20)27-22-9-5-6-10-25(22)29-28(24(27)19-32-26)31-15-13-30(14-16-31)18-21-7-3-2-4-8-21/h2-12,17H,13-16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQKUDVPUUVQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=C2C4=CC=CC=C4N=C3N5CCN(CC5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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